An In-depth Technical Guide to the Chemical Structure and Properties of Sulprofos
An In-depth Technical Guide to the Chemical Structure and Properties of Sulprofos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulprofos is an organothiophosphate insecticide.[1] Characterized as a tan-colored liquid with a distinct sulfide-like odor, it has been utilized in agriculture to control various insect pests.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic fate, and relevant experimental protocols for Sulprofos. All quantitative data are summarized in structured tables for ease of reference and comparison.
Chemical Structure and Identity
Sulprofos, with the IUPAC name ethoxy-(4-methylsulfanylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane, is a chiral molecule due to a stereogenic center at the phosphorus atom and exists as a racemic mixture.[2][3]
Table 1: Chemical Identifiers for Sulprofos
| Identifier | Value |
| IUPAC Name | ethoxy-(4-methylsulfanylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane[2] |
| CAS Number | 35400-43-2[2] |
| Molecular Formula | C12H19O2PS3[2] |
| Molecular Weight | 322.45 g/mol [4] |
| SMILES | CCCSP(=S)(OCC)OC1=CC=C(C=C1)SC[2] |
| InChIKey | JXHJNEJVUNHLKO-UHFFFAOYSA-N[2] |
| Synonyms | Bolstar, Helothion, Mercaprofos, BAY-NTN 9306[2][5] |
Physicochemical Properties
The physical and chemical properties of Sulprofos are critical for understanding its environmental fate, transport, and biological interactions.
Table 2: Physicochemical Properties of Sulprofos
| Property | Value |
| Physical State | Tan-colored liquid[2] |
| Odor | Sulfide-like[2] |
| Boiling Point | 155-158 °C at 0.1 mmHg[5] |
| Density | 1.20 g/cm³ at 20 °C[6] |
| Vapor Pressure | < 8 mmHg[7] |
| Water Solubility | 0.31 mg/L at 20 °C[3] |
| LogP (Octanol-Water Partition Coefficient) | 5.48[6] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of action for Sulprofos, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately death of the insect.
The process begins with the metabolic activation of Sulprofos to its oxygen analog (oxon), which is a more potent inhibitor of AChE. The phosphorus atom of the oxon metabolite forms a covalent bond with the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.
Figure 1: Signaling pathway of Acetylcholinesterase inhibition by Sulprofos.
Metabolic Fate
Upon entering a biological system, Sulprofos undergoes a series of metabolic transformations. The primary metabolic pathways involve oxidation and hydrolysis. Oxidation of the thioether sulfur to its sulfoxide and sulfone derivatives is a major route.[6] Additionally, oxidative desulfuration of the thiono sulfur to an oxygen atom (forming the oxon) is a critical bioactivation step. The resulting metabolites can then be hydrolyzed at the phosphorus-O-phenyl ester bond, yielding phenolic compounds that are subsequently conjugated and excreted, primarily in the urine.[6]
Figure 2: Metabolic pathway of Sulprofos.
Experimental Protocols
Analysis of Sulprofos by Gas Chromatography (EPA Method 8141B)
This method provides a procedure for the determination of organophosphorus compounds, including Sulprofos, in water, soil, and waste samples using gas chromatography (GC) with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[6][8]
I. Sample Preparation (Solid Phase Extraction - SPE)
-
Sample pH Adjustment: Ensure the water sample is at a neutral pH to prevent hydrolysis of Sulprofos.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of dichloromethane (DCM).
-
Condition the cartridge with two 5 mL aliquots of methanol.
-
Equilibrate the cartridge with two 5 mL aliquots of deionized water.[2]
-
-
Sample Loading: Pass the water sample (e.g., 1 L) through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: Dry the cartridge under full vacuum for 10 minutes.
-
Elution:
-
Rinse the sample bottle with 5 mL of acetone and pass it through the cartridge.
-
Repeat with 10 mL of DCM.
-
Add another 5 mL of DCM directly to the cartridge and elute.[2]
-
-
Concentration and Solvent Exchange:
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40 °C.
-
Add 3 mL of n-hexane and continue concentrating to about 2 mL.
-
Adjust the final volume to 2 mL with n-hexane.[2]
-
II. Gas Chromatography Analysis
-
GC System: A gas chromatograph equipped with a capillary column (e.g., Rxi®-5sil MS, 30m x 0.25mm, 0.25µm) and an FPD or NPD.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 2 minutes at 300 °C.[2]
-
-
Injection: Inject an aliquot of the prepared sample extract into the GC.
-
Detection and Quantification: Identify and quantify Sulprofos based on its retention time and detector response compared to a calibration curve prepared from certified reference standards.
Figure 3: Experimental workflow for Sulprofos analysis by GC.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and its inhibition by compounds like Sulprofos. The assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.
I. Reagent Preparation
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
AChE Solution: Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration should be optimized for a linear reaction rate.
-
DTNB Solution: 10 mM in phosphate buffer.
-
Acetylthiocholine (ATCI) Solution: 10 mM in phosphate buffer (prepare fresh daily).
-
Sulprofos (Inhibitor) Solution: Prepare a stock solution of Sulprofos in a suitable solvent (e.g., DMSO) and make serial dilutions. The active oxon form may need to be generated in vitro by chemical oxidation (e.g., with N-bromosuccinimide) for direct inhibition studies.
II. Assay Procedure (96-well plate format)
-
Enzyme and Inhibitor Pre-incubation:
-
Add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the AChE solution to each well.
-
Add 25 µL of the Sulprofos solution at various concentrations to the sample wells. For control wells (100% enzyme activity), add 25 µL of the solvent.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C or 37 °C).[9]
-
-
Reaction Initiation: Add 50 µL of the DTNB solution to each well.
-
Substrate Addition: Add 50 µL of the ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each Sulprofos concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Toxicity Data
Table 3: Acute Toxicity of Sulprofos in Rats
| Route | Sex | LD50 |
| Oral | Male | 304 mg/kg[6] |
| Oral | Female | 176 mg/kg[6] |
| Percutaneous | Male | 5,491 mg/kg[6] |
| Percutaneous | Female | 1,064 mg/kg[6] |
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, mechanism of action, and analytical methodologies for Sulprofos. The presented data, organized into clear tables and diagrams, offers a valuable resource for researchers, scientists, and professionals in drug development and environmental science. The detailed experimental protocols serve as a foundation for further investigation into the properties and effects of this organothiophosphate insecticide.
References
- 1. Sulprofos | C12H19O2PS3 | CID 37125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. Sulprofos (Ref: NTN 9306) [sitem.herts.ac.uk]
- 4. epa.gov [epa.gov]
- 5. biotage.com [biotage.com]
- 6. nemi.gov [nemi.gov]
- 7. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
